Cbz-Ala-Ala-Asn TFA

Peptide Solubility Legumain Assay Bioconjugation

Cbz-Ala-Ala-Asn TFA is the foundational tripeptide scaffold for legumain (AEP) targeting. Its TFA salt guarantees aqueous solubility (18 mg/mL) for direct bioconjugation in physiological buffers—eliminating the DMSO dependence of fluorogenic analogs. With a defined stability profile and 99.54% purity, it ensures reproducible molarity for inhibitor screening and solid-phase peptide synthesis (SPPS). Choose this well-characterized building block for legumain-activated prodrugs, ADCs, and custom substrate development.

Molecular Formula C20H25F3N4O9
Molecular Weight 522.4 g/mol
Cat. No. B15140590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Ala-Ala-Asn TFA
Molecular FormulaC20H25F3N4O9
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H24N4O7.C2HF3O2/c1-10(16(25)22-13(17(26)27)8-14(19)23)20-15(24)11(2)21-18(28)29-9-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9H2,1-2H3,(H2,19,23)(H,20,24)(H,21,28)(H,22,25)(H,26,27);(H,6,7)/t10-,11-,13-;/m0./s1
InChIKeyXHTNNYYTYDZFEL-SQRKDXEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-Ala-Ala-Asn TFA: Core Legumain Substrate Scaffold for Protease Research and Drug Delivery


Cbz-Ala-Ala-Asn TFA is a synthetic tripeptide (molecular weight: 522.43 g/mol) protected with a benzyloxycarbonyl (Cbz) group and isolated as a trifluoroacetate (TFA) salt . Its core sequence, Ala-Ala-Asn, is the minimal recognition motif for the cysteine protease legumain (asparaginyl endopeptidase, AEP), an enzyme of the CD clan with strict specificity for asparagine residues [1]. This compound serves as the foundational scaffold for a broad class of legumain-targeting tools, including fluorogenic substrates and covalent inhibitors, and is directly applied in drug delivery research .

Why Generic Substitution of Cbz-Ala-Ala-Asn TFA is Not Advisable: Differentiated Aqueous Solubility and Stability


Substituting Cbz-Ala-Ala-Asn TFA with closely related analogs such as the fluorogenic derivative Cbz-Ala-Ala-Asn-AMC or the free base form can compromise experimental outcomes and handling efficiency. The TFA counterion directly influences the compound's physicochemical profile, conferring quantifiable aqueous solubility that is absent in the more hydrophobic AMC derivative, which requires organic solvents like DMSO for dissolution . Furthermore, the TFA salt's defined stability parameters under specific storage conditions provide a controlled baseline for procurement and long-term experimental planning, a level of specification that is not guaranteed when interchanging with in-class compounds that lack this detailed characterization. The following evidence quantifies these critical differentiators.

Quantitative Evidence Guide: Head-to-Head Differentiation of Cbz-Ala-Ala-Asn TFA from Analogs


Aqueous Solubility Advantage of Cbz-Ala-Ala-Asn TFA vs. the Fluorogenic AMC Derivative

Cbz-Ala-Ala-Asn TFA demonstrates a distinct solubility profile that differentiates it from the widely used fluorogenic substrate Cbz-Ala-Ala-Asn-AMC. While the TFA salt achieves a solubility of 18 mg/mL (34.45 mM) in aqueous buffer (H2O) with the aid of sonication and gentle warming , the AMC derivative is not listed as soluble in water, instead requiring organic solvent with a reported solubility of 50 mg/mL in DMSO . This difference in solvent compatibility is a critical differentiator for experimental design.

Peptide Solubility Legumain Assay Bioconjugation

Defined Long-Term Stability of Cbz-Ala-Ala-Asn TFA Under Controlled Storage Conditions

The TFA salt of Cbz-Ala-Ala-Asn is characterized by explicitly defined storage stability parameters, which are crucial for procurement and long-term experimental planning. The product datasheet specifies that the powder is stable for 2 years when stored at -80°C and for 1 year at -20°C, provided it is kept sealed, away from moisture and light . This level of stability characterization provides a quantitative benchmark that is not universally available for all in-class compounds, such as the free base or alternative salt forms, for which stability data is often less precisely defined or absent from technical documentation.

Peptide Stability Reagent Storage Procurement Planning

Legumain Substrate Recognition: Kinetic Benchmarking of the Ala-Ala-Asn Core Motif

The core tripeptide sequence Ala-Ala-Asn, present in Cbz-Ala-Ala-Asn TFA, is the minimal recognition motif for legumain. While kinetic data for the TFA salt itself is not directly reported, the identical peptide backbone in the fluorogenic derivative Cbz-Ala-Ala-Asn-AMC has been characterized for legumain from multiple species. This derivative is effectively cleaved by human legumain with a Michaelis constant (Km) of 80 µM and by Schistosoma mansoni legumain with a Km of 90 µM . These values serve as a kinetic benchmark for the core motif's recognition by its target protease, a property that is inherent to the peptide sequence shared by Cbz-Ala-Ala-Asn TFA.

Legumain Kinetics Substrate Specificity Protease Assay

TFA Counterion Confers Defined Molecular Weight and Handling Characteristics

The presence of the trifluoroacetate (TFA) counterion in Cbz-Ala-Ala-Asn TFA provides a well-defined molecular weight of 522.43 g/mol, which is critical for accurate molarity calculations in experimental protocols . In contrast, the free base form (Cbz-Ala-Ala-Asn-OH) has a different molecular weight, and its exact handling characteristics are less defined in technical documentation. The TFA salt form is known to generally enhance the solubility of peptides in aqueous solutions [1], a property that supports its utility in biological assays and formulation studies.

Peptide Handling Counterion Analysis Formulation

High-Impact Application Scenarios for Cbz-Ala-Ala-Asn TFA Based on Evidence-Based Differentiation


Design of Legumain-Activated Drug Delivery Systems (e.g., Prodrugs, ADCs)

Cbz-Ala-Ala-Asn TFA is an ideal scaffold for constructing legumain-activated prodrugs or antibody-drug conjugates (ADCs). The core Ala-Ala-Asn motif is a validated substrate for legumain, as evidenced by the quantifiable kinetic parameters of its fluorogenic analog (Km = 80-90 µM) . The TFA salt's defined aqueous solubility (18 mg/mL in H2O) [1] facilitates bioconjugation reactions in physiologically compatible buffers, a distinct advantage over organic-solvent-dependent analogs like Cbz-Ala-Ala-Asn-AMC. This allows for the direct attachment of cytotoxic payloads or imaging agents to the peptide scaffold under mild conditions, preserving the integrity of sensitive functional groups and enabling the development of targeted therapeutics that are selectively activated within the legumain-rich tumor microenvironment.

Development and Validation of Legumain Activity Assays and Inhibitor Screening

The compound serves as a critical reference standard and starting material for developing legumain activity assays. While the TFA salt itself is not fluorogenic, its defined solubility profile and stability parameters make it a reliable building block for synthesizing custom, labeled substrates. Researchers can use Cbz-Ala-Ala-Asn TFA as a precursor to conjugate fluorophores or quenchers, creating novel assay reagents with tailored properties. Furthermore, the unlabeled TFA salt can be employed as a competitive substrate or a control in inhibitor screening campaigns. Its well-defined molecular weight (522.43 g/mol) ensures accurate molarity calculations, which is essential for determining inhibition constants (Ki) and for conducting rigorous structure-activity relationship (SAR) studies on legumain inhibitors, such as those based on the aza-asparagine scaffold [1].

Solid-Phase Peptide Synthesis (SPPS) as a Protected Building Block

Cbz-Ala-Ala-Asn TFA is a valuable building block in solid-phase peptide synthesis (SPPS) for constructing longer, legumain-targeting peptides or peptidomimetics. The Cbz protecting group provides orthogonal stability under the acidic conditions commonly used for Boc-group removal, allowing for selective deprotection strategies. The TFA counterion, a common byproduct in peptide synthesis, ensures compatibility with standard SPPS workflows. The compound's defined solubility and stability facilitate its incorporation into automated synthesizers. Compared to the free base form, the TFA salt offers more predictable handling and dissolution properties, reducing the risk of incomplete coupling and improving the overall yield and purity of the final peptide product. This is particularly advantageous when synthesizing complex, multi-functional peptides for therapeutic or diagnostic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-Ala-Ala-Asn TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.